molecular formula C27H37FO6 B193703 Dexamethasone valerate CAS No. 33755-46-3

Dexamethasone valerate

Cat. No. B193703
CAS RN: 33755-46-3
M. Wt: 476.6 g/mol
InChI Key: SNHRLVCMMWUAJD-OMPPIWKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone is a glucocorticoid medication . It is used to treat a variety of conditions such as rheumatic problems, skin diseases, severe allergies, asthma, chronic obstructive lung disease, croup, brain swelling, eye pain following eye surgery, superior vena cava syndrome (a complication of some forms of cancer), and along with antibiotics in tuberculosis .


Synthesis Analysis

Dexamethasone was first synthesized in 1957 by Philip Showalter Hench and was approved for medical use in 1958 . Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin .


Molecular Structure Analysis

The molecular formula of Dexamethasone valerate is C27H37FO6 . The structure and dynamics of Dexamethasone have been investigated by solid-state NMR measurements to provide more complete features of its structure and dynamics at atomic scale resolution .


Chemical Reactions Analysis

Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure .


Physical And Chemical Properties Analysis

Dexamethasone can interfere with normal organ functions and cause numerous clinical manifestations, intensifying the risk and severity of sequelae of COVID-19 disease, such as osteonecrosis of the femoral head, hypertension, and diabetes .

Scientific Research Applications

  • Prenatal Treatment: Dexamethasone (DEX) is used to prevent virilization in female fetuses at risk of congenital adrenal hyperplasia (CAH). However, it can have negative cognitive effects in healthy girls who do not benefit from the treatment, indicating it may not be safe in this context (Wallensteen et al., 2016).

  • Cancer Treatment: Dexamethasone normalizes the tumor microenvironment (TME) in metastatic breast cancer, enhancing the delivery and efficacy of cisplatin-loaded nanocarriers (Martin et al., 2019).

  • Neurological Effects: Dexamethasone reduces blood flow in normal nerves and dorsal root ganglia, which raises questions about its mechanisms in inducing neurotoxic injury (Shishido et al., 2002).

  • Effects on Mesenchymal Stromal Cells: Dexamethasone has variable effects on mesenchymal stromal cells, including influencing their proliferation, apoptosis, cytokine expression, and immunosuppression (Wang et al., 2012).

  • Effects on Tendon and Cartilage Cells: Dexamethasone induces apoptosis in proliferative canine tendon cells and chondrocytes, which is crucial for understanding its use in treating tendon injuries and cartilage degeneration (Hossain et al., 2008).

  • Guidelines for Use in High-Grade Glioma: Dexamethasone is recommended for symptom relief in adult patients with primary high-grade glioma and cerebral edema, with specific dosage and schedule recommendations (Kostaras et al., 2014).

  • Antiemetic Properties: Dexamethasone's antiemetic properties are utilized in surgical patients, although the exact mechanism of action remains unclear (Kakodkar, 2013).

  • Blood Pressure Monitoring: Prenatal DEX treatment does not appear to adversely affect ambulatory blood pressure later in life in CAH-unaffected children and adults (Karlsson et al., 2022).

  • Nanomedicine for Inflammatory Arthritis: Dexamethasone-containing nanomedicines demonstrate potential in treating inflammatory diseases like rheumatoid arthritis, with varying drug release kinetics influencing their effectiveness (Quan et al., 2014).

  • Impact on Glioma Cell Proliferation: Dexamethasone can stimulate the proliferation of human glioma cell lines through glucocorticoid receptors, indicating a role in brain tumor therapy (Langeveld et al., 1992).

Safety And Hazards

Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . Long-term use of dexamethasone may result in thrush, bone loss, cataracts, easy bruising, or muscle weakness .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHRLVCMMWUAJD-OMPPIWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022904
Record name Dexamethasone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone valerate

CAS RN

33755-46-3
Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33755-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone valerate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexamethasone valerate
Reactant of Route 2
Reactant of Route 2
Dexamethasone valerate
Reactant of Route 3
Dexamethasone valerate
Reactant of Route 4
Dexamethasone valerate
Reactant of Route 5
Dexamethasone valerate
Reactant of Route 6
Dexamethasone valerate

Citations

For This Compound
105
Citations
T SHIMO, Y TAKAHARA, Y NOGUCHI… - The Journal of …, 1982 - jstage.jst.go.jp
The comparative toxicity test was performed on male rats, which were topically treated with a volume of 0.25 g/kg of 0.12% dexametha-sone valerate (DV–17) ointment as a test drug, …
Number of citations: 5 www.jstage.jst.go.jp
T SHIMO, M YAMAZAKI, Y NOGUCHI… - The Journal of …, 1982 - jstage.jst.go.jp
… irritation tests, and skin cumulative irritation test were performed on male rabbits, which were topically treated with a volume of 1 g/body of 0.06% and 0.12% dexamethasone valerate (…
Number of citations: 2 www.jstage.jst.go.jp
K TANIGUCHI, K ITAKURA, N YAMAZAWA… - Journal of …, 1988 - jstage.jst.go.jp
… dexamethasone valerate … dexamethasone valerate was observed in the corneal homogenate supernatant, and most of the steroid taken up after instillation of dexamethasone valerate …
Number of citations: 41 www.jstage.jst.go.jp
A SHOJI, Y ASAI, Y HOSOI, K NAKAGAWA, T KONO… - Skin research, 1985 - jstage.jst.go.jp
… 使 用 薬 剤 DV-17軟 膏はdexamethasone-valerateを0.12%含 有する親油性基剤により調製された外用薬である.化学 構造は下記の如 くで,C17位 … Dexamethasone valerate (DV-17) …
Number of citations: 0 www.jstage.jst.go.jp
SJ Gardyne, MR Mucalo, MJ Rathbone - Results in Pharma Sciences, 2011 - Elsevier
… h −0.5 with dexamethasone, dexamethasone valerate, ketoprofen, melatonin, and … for melt extrusion with PCL with dexamethasone valerate, dexamethasone, and melatonin also …
Number of citations: 7 www.sciencedirect.com
G Giagnoni, B Banchelli, A Santagostino… - Pharmacological …, 1973 - Elsevier
… assumed as a test for quantitative evaluation of antiphlogistic effect of the following topically app!ied steroids: hydrocortisone acetate, triamcinolone acetonide, dexamethasone valerate. …
Number of citations: 1 www.sciencedirect.com
H Kimata - Annals of Allergy, Asthma & Immunology, 1999 - Elsevier
… Patients with atopic dermatitis who had been treated with strong steroid ointment (dexamethasone valerate) for several years were divided into two groups. One group (the control group…
Number of citations: 42 www.sciencedirect.com
K TANIGUCHI, K ITAKURA, K MORISAKI… - Journal of …, 1988 - jstage.jst.go.jp
… In the present study, the corneal permeabili— ties of dexamethasone and dexamethasone valerate, being examples of hydrophobic drugs, were investigated in an in vitro system using …
Number of citations: 16 www.jstage.jst.go.jp
Y Maeda, K OQADA, M Yamamoto, S Sato, T Masui… - Bunseki …, 1988 - hero.epa.gov
A rapid, simple and reliable method was developed for the simultaneous determination of eleven corticosteroids, such as prednisolone, triamcinolone acetonide, fluocinolone acetonide…
Number of citations: 11 hero.epa.gov
T Oh‐i - The Journal of Dermatology, 1996 - Wiley Online Library
… dexamethasone valerate 15 … beclomethasone dipropionate dexamethasone valerate dexamethasone propionate fluocinonide … dexamethasone valerate dexamethasone propionate …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.